[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine
Description
Structural Classification and International Union of Pure and Applied Chemistry Nomenclature
This compound is systematically classified within the International Union of Pure and Applied Chemistry nomenclature system as a substituted benzylamine derivative containing a 2,5-dihydro-1H-pyrrole substituent. The compound's molecular formula is C₁₁H₁₄N₂, with a molecular weight of 174.24 grams per mole, and is assigned the Chemical Abstracts Service registry number 1334149-43-7. The International Union of Pure and Applied Chemistry name specifically identifies the 2,5-dihydro-1H-pyrrole ring as a partially saturated five-membered heterocycle containing one nitrogen atom, distinguished from the fully aromatic pyrrole by the presence of two additional hydrogen atoms. This structural arrangement places the compound within the broader category of dihydropyrrole derivatives, which are characterized by their intermediate oxidation state between fully saturated pyrrolidines and fully aromatic pyrroles.
The molecular architecture can be systematically dissected into three primary structural components that define its chemical identity and reactivity patterns. The central phenyl ring serves as the core aromatic system, providing structural rigidity and electronic delocalization that influences the compound's overall stability and reactivity. The methanamine group attached to the meta-position of the phenyl ring introduces basic functionality through its primary amine group, creating a site for potential hydrogen bonding and nucleophilic reactivity. The 2,5-dihydro-1H-pyrrole substituent represents the most distinctive structural feature, contributing unique electronic properties due to its partially saturated nature and nitrogen-containing heterocyclic structure.
| Structural Component | Chemical Function | Electronic Properties |
|---|---|---|
| Phenyl Ring | Aromatic Core | Electron-withdrawing through resonance |
| Methanamine Group | Basic Functionality | Electron-donating through induction |
| 2,5-Dihydro-1H-pyrrole | Heterocyclic Substituent | Mixed electronic effects |
Historical Development in Heterocyclic Chemistry
The historical development of compounds containing 2,5-dihydro-1H-pyrrole moieties traces back to the fundamental studies of pyrrole chemistry that emerged in the late nineteenth and early twentieth centuries. The initial investigations into pyrrole derivatives were primarily motivated by their presence in naturally occurring pigments such as chlorophyll and heme, which contain multiple pyrrole units arranged in complex macrocyclic structures. These early discoveries established the importance of pyrrole-containing compounds in biological systems and sparked extensive research into synthetic methodologies for preparing various pyrrole derivatives. The development of synthetic routes to 2,5-dihydropyrrole compounds, also known as 3-pyrrolines, gained significant momentum in the mid-twentieth century with the advancement of organic synthesis techniques.
The synthetic methodology for preparing 2,5-dihydro-1H-pyrrole derivatives has evolved considerably over the decades, with several key synthetic approaches being developed to access these important heterocyclic compounds. The Paal-Knorr synthesis, developed in the early 1900s, provided one of the first reliable methods for constructing five-membered nitrogen heterocycles from 1,4-dicarbonyl compounds, though this method typically produces fully aromatic pyrroles rather than the partially saturated variants. Subsequent developments in the field led to the discovery of more sophisticated synthetic routes, including methods for the selective preparation of 2,5-dihydropyrrole derivatives through cyclization reactions of appropriately substituted precursors. Modern synthetic approaches have benefited from advances in catalysis and reaction methodology, enabling more efficient and selective preparation of these compounds under milder reaction conditions.
The recognition of 2,5-dihydropyrrole derivatives as valuable intermediates in organic synthesis has driven continued innovation in their preparation and application. Research efforts have focused on developing new synthetic methodologies that allow for the introduction of various substituents on both the pyrrole ring and attached aromatic systems, providing access to libraries of structurally diverse compounds for screening in various applications. The development of asymmetric synthesis methods has also been an important area of investigation, given the potential for these compounds to serve as chiral building blocks in the synthesis of enantiomerically pure products. Contemporary research continues to explore novel synthetic approaches and applications for these versatile heterocyclic compounds in various fields of chemistry and materials science.
Position Within Pyrrolidine Derivative Research
This compound occupies a unique position within the broader landscape of pyrrolidine and pyrrole derivative research, representing an intermediate oxidation state between fully saturated pyrrolidine compounds and fully aromatic pyrrole derivatives. Pyrrolidine, also known as tetrahydropyrrole, is a saturated five-membered nitrogen heterocycle that serves as a fundamental building block in many natural products and pharmaceutical compounds. The compound's position as a 2,5-dihydropyrrole derivative places it in a specialized category of partially saturated heterocycles that exhibit unique chemical and physical properties distinct from both their fully saturated and fully aromatic counterparts. This intermediate structure provides opportunities for selective chemical modifications that are not readily accessible with either pyrrolidine or pyrrole derivatives.
The research significance of 2,5-dihydropyrrole derivatives has been recognized in various synthetic applications, particularly in the development of building blocks for more complex heterocyclic systems. These compounds serve as versatile intermediates that can undergo a variety of chemical transformations, including oxidation to form aromatic pyrroles, reduction to yield pyrrolidines, and various substitution reactions that introduce functional groups at specific positions on the ring system. The presence of the partially saturated heterocycle in this compound provides multiple sites for potential chemical modification, making it an attractive scaffold for the development of compound libraries for screening in various research applications. The combination of the dihydropyrrole ring with the benzylamine functionality creates a unique molecular architecture that combines the properties of both heterocyclic and aromatic amine systems.
Current research trends in pyrrolidine derivative chemistry have emphasized the development of new synthetic methodologies for accessing diverse structural variants and the exploration of their applications in medicinal chemistry and materials science. The field has benefited from advances in catalytic methods that enable more efficient and selective synthesis of these compounds, as well as improved understanding of their structure-activity relationships in various applications. The continued interest in 2,5-dihydropyrrole derivatives reflects their versatility as synthetic intermediates and their potential for further development into compounds with specific biological or materials properties. Future research directions are likely to focus on developing new methods for their synthesis and exploring their applications in emerging areas of chemistry and technology.
| Research Area | Current Focus | Future Directions |
|---|---|---|
| Synthetic Methodology | Catalytic cyclization reactions | Asymmetric synthesis development |
| Structural Diversity | Substituent pattern exploration | Combinatorial library generation |
| Applications | Building block utilization | Specialized material applications |
Properties
IUPAC Name |
[3-(2,5-dihydropyrrol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-5,8H,6-7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCDOVDVYACJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Related Patent Processes Involving Pyrrole Derivatives
While no patents directly describe the synthesis of [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine, US Patent US7132444B2 details the preparation of structurally related 2,5-dihydro-1H-pyrrole derivatives. The patent describes a process for synthesizing trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide (glimepiride), which involves:
- Starting from substituted pyrrolidin-2-one derivatives.
- Reaction with phenylethyl isocyanates to form amide linkages.
- Subsequent sulfonamide formation via chlorosulfonic acid treatment and ammonia.
- Final coupling with isocyanates to yield the target molecule.
Although this is a more complex molecule, the key steps involving pyrrole ring functionalization and aryl substitution provide insights into the types of reactions applicable to pyrrole-phenylmethanamine compounds.
Proposed Synthetic Route (Based on Analogous Chemistry)
Given the limited direct data, a plausible synthetic route for this compound could be:
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | N-alkylation | Pyrrole or 2,5-dihydropyrrole | 3-(Bromomethyl)aniline or protected derivative | N-(3-aminomethylphenyl)pyrrole derivative |
| 2 | Reduction/Hydrogenation | N-aryl pyrrole | Pd/C, H2 or chemical reducing agent | 2,5-dihydro-1H-pyrrol-1-yl substituted phenylmethanamine |
| 3 | Deprotection (if needed) | Protected amine intermediate | Acidic/basic hydrolysis | Free amine this compound |
This route aligns with common synthetic approaches for similar heterocyclic amines, involving alkylation of the pyrrole nitrogen with a halomethyl-substituted aryl amine, followed by reduction to saturate the pyrrole ring and deprotection steps.
Summary Table of Preparation Methods
| Preparation Aspect | Details/Notes |
|---|---|
| Starting materials | Pyrrole derivatives, 3-(bromomethyl)phenylamine or protected analogs |
| Key reactions | N-alkylation of pyrrole nitrogen, reduction/hydrogenation of pyrrole ring, amine deprotection |
| Typical reagents | Alkyl halides, Pd/C catalyst, hydrogen gas or chemical reductants, acids/bases for deprotection |
| Product form | Free base or hydrochloride salt |
| Purity considerations | Use of recrystallization, salt formation to improve stability and purity |
| Documentation availability | Limited direct literature; related patents provide synthetic insights |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the methanamine group, converting it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution can introduce halogen or nitro groups onto the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new materials.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry: In industry, this compound may be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different industrial applications.
Mechanism of Action
The mechanism of action of [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π interactions, while the methanamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analog: (2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-3-yl)methanamine
Key Differences :
- Substituents : The pyrrole ring in this compound is fully saturated with 2,5-dimethyl groups and a pyridin-4-ylmethyl substituent at N1, contrasting with the partially unsaturated pyrroline ring in the target compound.
- Applications : Used as a pharmaceutical intermediate (HR270459), highlighting the role of pyrrole derivatives in drug synthesis .
Comparative Data :
*Calculated based on structural assumptions due to lack of direct evidence.
Maleimide-Based Bioconjugation Agent: ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB
Key Differences :
- Pyrrole Derivative: The maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) in ADC1770 enables thiol-reactive conjugation, unlike the non-oxidized pyrroline in the target compound.
- Functionality : The target’s primary amine may serve as a conjugation site, while ADC1770’s maleimide is tailored for cysteine linkage in antibody-drug conjugates (ADCs) .
- Complexity : ADC1770 incorporates PEG and peptide spacers, emphasizing its role in targeted drug delivery, whereas the target compound’s simpler structure suggests versatility in synthetic chemistry.
Methanone Derivatives (e.g., 5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanones)
Key Differences :
- Functional Group: Methanones (C=O) in these derivatives contrast with the methanamine (-CH2NH2) group in the target compound.
- Reactivity: The amine group in the target compound offers nucleophilic reactivity (e.g., for amide bond formation), whereas methanones are electrophilic at the carbonyl carbon.
Biological Activity
The compound [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine, also known as a pyrrole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2, with a molecular weight of 174.25 g/mol. Its structure features a phenyl group attached to a pyrrole ring, which is known to influence its biological interactions.
1. Antimicrobial Activity
Pyrrole derivatives have shown significant antimicrobial properties against various bacterial strains. Research indicates that this compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 3.12 μg/mL for certain strains of Staphylococcus aureus, indicating potent antibacterial activity .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | Not effective |
| Candida albicans | 7.80 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549). The antiproliferative activity was notable with IC50 values indicating effective concentration ranges for therapeutic applications.
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer).
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 10 |
| MCF-7 | 15 |
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines. Research indicates that it can significantly reduce the production of cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymes : The compound may act as an inhibitor of cyclooxygenases (COX), which are critical in the inflammatory process.
- Interaction with Cellular Targets : It may interact with specific receptors or proteins involved in cell signaling pathways related to inflammation and cell proliferation.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound could serve as a lead for developing new antibiotics against resistant bacterial strains .
- Anticancer Research : Another investigation focused on its effects on tumor growth in animal models, showing promising results in reducing tumor size and improving survival rates.
Q & A
Q. What are the optimal synthetic routes for [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A multi-step synthesis approach is typically employed, starting with functionalization of the phenyl ring followed by introduction of the dihydropyrrole moiety. For example, a Vilsmeier-Haack reaction could be used to introduce formyl groups, as seen in analogous pyrazole derivatives . Key parameters include temperature control (e.g., 0–90°C gradients), solvent selection (DMF or ethanol for solubility), and stoichiometric ratios of reagents like phosphoryl chloride. Post-reaction purification via recrystallization (water/ethanol mixtures) or column chromatography improves yield (70–80% range in similar compounds) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H-NMR : Identifies proton environments, such as the methanamine NH2 group (δ 1.5–2.5 ppm) and dihydropyrrole protons (δ 5.5–6.5 ppm).
- IR Spectroscopy : Confirms amine N-H stretches (~3300 cm⁻¹) and pyrrole C-N vibrations (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C11H14N2: 174.1157) and fragmentation patterns .
Cross-referencing with PubChem data (e.g., InChI keys) ensures structural consistency .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile) and full-body suits to prevent dermal exposure.
- Respiratory Protection : For powder handling, employ P95 respirators (US) or P1 masks (EU) with OV/AG/P99 filters if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks. Note that decomposition products are poorly characterized; thus, avoid high-temperature exposure .
Q. How can the purity of this compound be assessed post-synthesis?
Methodological Answer:
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer: Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the dihydropyrrole ring. Monitor stability via periodic NMR to detect degradation (e.g., ring aromatization). Avoid exposure to moisture, as amines are hygroscopic and may form ammonium salts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the dihydropyrrole moiety in this compound under varying pH conditions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.
- pKa Prediction : Tools like ACD/Labs estimate amine protonation states (e.g., pKa ~9.5 for methanamine), influencing solubility and reactivity at physiological pH .
- MD Simulations : Assess conformational stability of the pyrrole ring in aqueous vs. lipid environments .
Q. What strategies mitigate discrepancies in bioactivity data across different in vitro models for this compound?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) and normalize data to cell viability metrics (MTT assays).
- Data Triangulation : Cross-validate results across orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50).
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to resolve outliers in dose-response curves .
Q. How do structural modifications at the phenyl or pyrrole rings influence the biological activity of derivatives?
Methodological Answer:
- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to enhance metabolic stability. Replace dihydropyrrole with saturated piperidine to test rigidity effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., methanamine as a hinge-binder in kinase targets) .
Q. What mechanistic insights explain the compound’s selectivity for amine transporters versus monoamine oxidases?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-nisoxetine) to quantify transporter affinity.
- Enzyme Inhibition Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with varying substrate concentrations.
- Docking Studies : Align the compound’s structure with crystal structures of target proteins (PDB: 4XNV for SERT) .
Q. How can in vivo toxicity be evaluated while addressing interspecies variability in metabolic pathways?
Methodological Answer:
- Microsomal Stability Tests : Use liver S9 fractions from human, rat, and mouse to compare CYP450-mediated oxidation rates.
- Metabolite Profiling : Employ LC-MS/MS to identify species-specific metabolites (e.g., N-oxides or glucuronides).
- Cross-Species PK/PD Modeling : Allometric scaling adjusts dosing regimens from rodents to primates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
